tert-butyl 3-{[(oxolan-2-yl)methyl]amino}azetidine-1-carboxylate
Description
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Properties
CAS No. |
1283387-11-0 |
|---|---|
Molecular Formula |
C13H24N2O3 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl 3-(oxolan-2-ylmethylamino)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-8-10(9-15)14-7-11-5-4-6-17-11/h10-11,14H,4-9H2,1-3H3 |
InChI Key |
GMRCTYAUYKECEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NCC2CCCO2 |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
The compound tert-butyl 3-{[(oxolan-2-yl)methyl]amino}azetidine-1-carboxylate (CAS No. 325775-44-8) is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms, effects, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a tert-butyl group, an azetidine ring, and an oxolan moiety, which contribute to its unique chemical properties. These structural characteristics are essential for its interaction with biological systems.
Structural Formula
Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial and antiviral effects. The mechanisms often involve:
- Inhibition of Enzymatic Activity : These compounds may inhibit specific enzymes critical for pathogen survival.
- Modulation of Signaling Pathways : They can alter cellular signaling pathways that lead to cell death or inhibition of proliferation in cancer cells.
Antimicrobial Activity
A study highlighted the effectiveness of related azetidine derivatives in inhibiting bacterial growth. The compound's structural features suggest it could similarly affect microbial pathogens.
Table 1: Antimicrobial Activity of Azetidine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 50 µg/mL |
| Compound B | S. aureus | 30 µg/mL |
| This compound | TBD | TBD |
Cytotoxicity and Safety Profile
While exploring the biological activity, it is crucial to assess the safety profile. Preliminary data suggest that the compound may exhibit cytotoxic effects at higher concentrations:
Table 2: Cytotoxicity Data
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 50 | 70 |
| 100 | 40 |
Study on Antiviral Properties
A recent investigation into azetidine derivatives demonstrated their potential as antiviral agents against specific viral strains. The study found that certain modifications to the azetidine structure significantly enhanced antiviral efficacy.
Findings:
- Effective against Influenza Virus : The compound exhibited a reduction in viral replication.
- Mechanism : It was suggested that the compound interferes with viral entry into host cells.
Research on Enzyme Inhibition
Another study focused on the inhibition of enzymes involved in bacterial metabolism. The findings indicated that tert-butyl derivatives could serve as effective inhibitors:
Key Results:
- Inhibition Rate : Up to 70% inhibition of target enzymes was observed.
- Potential Applications : Such properties highlight the compound's potential in developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
